molecular formula C8H7ClF3NO B1582588 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline CAS No. 403-61-2

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Cat. No.: B1582588
CAS No.: 403-61-2
M. Wt: 225.59 g/mol
InChI Key: KRJGYZGOFPUZRH-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a 2-chloro-1,1,2-trifluoroethoxy group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline typically involves the reaction of 4-nitroaniline with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJGYZGOFPUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303446
Record name 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-61-2
Record name 403-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
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4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
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4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
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4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Reactant of Route 5
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Reactant of Route 6
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

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